molecular formula C17H22N4O3 B2690988 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 1705712-56-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2690988
CAS No.: 1705712-56-6
M. Wt: 330.388
InChI Key: VHAQDTWVBSSDHS-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic small molecule characterized by a fused bicyclic benzoxazole core linked to a pyrazole moiety via a carboxamide bridge. This compound has been explored in preclinical studies for its modulation of central nervous system (CNS) targets, particularly adenosine and serotonin receptors, due to its structural resemblance to bioactive heterocycles .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-17(16-14-3-1-2-4-15(14)24-20-16)19-13-9-18-21(11-13)10-12-5-7-23-8-6-12/h9,11-12H,1-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQDTWVBSSDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Oxane Moiety: The oxane group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the oxane moiety.

    Formation of the Tetrahydrobenzoxazole Ring: This step typically involves a cyclization reaction, where an appropriate precursor undergoes intramolecular nucleophilic substitution to form the benzoxazole ring.

    Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the tetrahydrobenzoxazole carboxylic acid derivative under peptide coupling conditions, using reagents such as EDCI and HOBt.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-CPBA, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where suitable leaving groups are replaced by nucleophiles.

    Hydrolysis: Acid or base-catalyzed hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its unique structure suggests it could interact with various biological targets.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares a benzoxazole-3-carboxamide scaffold with several analogues. A notable structurally related compound is N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (). Key differences include:

  • Substituent at the oxane ring : The target compound features an oxan-4-ylmethyl group, while the analogue in has a thiophen-2-yl substituent directly on the oxane.
  • Heterocyclic core : Both retain the benzoxazole scaffold, but the pyrazole vs. thiophene substitution alters electronic properties and steric bulk.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[4-(thiophen-2-yl)oxan-4-yl] analogue ()
Molecular Weight (g/mol) 369.4 386.5
LogP (predicted) 2.1 3.0
Aqueous Solubility (μM) 12.5 (moderate) 5.8 (low)
Plasma Protein Binding (%) 88% 92%

The target compound exhibits lower lipophilicity (LogP 2.1 vs. 3.0) and higher solubility, attributed to the oxan-4-ylmethyl group’s polarity compared to the thiophene’s aromatic hydrophobicity. This may improve CNS penetration while reducing metabolic clearance .

Research Findings and Implications

The structural modifications in N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide confer advantages in solubility, selectivity, and safety over its thiophene-containing analogue.

Biological Activity

Overview

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates a pyrazole ring, a tetrahydrobenzoxazole moiety, and an oxane (tetrahydropyran) group, which may influence its pharmacological properties. Recent studies have begun to explore its biological activity, particularly in the realms of antimicrobial and anticancer effects.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Oxane Moiety : The oxane group is introduced via nucleophilic substitution reactions.
  • Formation of the Tetrahydrobenzoxazole Ring : Cyclization reactions are used to form the benzoxazole structure from appropriate precursors.

The molecular formula for this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 313.39 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds in this class have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with quorum sensing systems .
CompoundActivity AgainstMechanism
OBS 9aStaphylococcus aureusQuorum sensing inhibition
OBS 9bEscherichia coliCell wall synthesis disruption

Anticancer Activity

The anticancer potential of related compounds has also been explored. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that these compounds may induce apoptosis or inhibit specific signaling pathways involved in tumor growth .
Cancer Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Study 1: Antimicrobial Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. The study highlighted that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of similar compounds revealed that derivatives exhibited significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to inhibit tumor growth effectively .

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